Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is a hydrochloride salt of the amino acid ester, methyl 4-(aminomethyl)benzoate. This compound is characterized by its molecular formula, , and a molecular weight of approximately 201.65 g/mol. It appears as a white crystalline powder with a melting point of around 243ºC and a boiling point of 278.7ºC at standard atmospheric pressure . The compound is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and pharmaceuticals.
The primary chemical reaction involving methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is its formation via the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. This reaction can be represented as follows:
This compound can also undergo hydrolysis to regenerate the corresponding acid under mild conditions, which is advantageous in synthetic pathways for active pharmaceutical ingredients .
Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride has shown potential biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. It has been implicated in the development of inhibitors for hepatitis C virus helicase, indicating its relevance in antiviral drug discovery . Additionally, compounds derived from this structure may exhibit antimicrobial properties, making them candidates for further biological evaluations.
The synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride can be achieved through several methods:
Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride finds applications primarily in:
Several compounds share structural similarities with methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride, including:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 4-aminobenzoate | 6232-11-7 | Amino acid ester; used in pharmaceutical synthesis |
Methyl 3-(aminomethyl)benzoate | 849020-92-4 | Similar structure; potential for different biological activities |
Methyl 4-formylbenzoate | Not listed | Precursor for various derivatives; used in organic synthesis |
Methyl benzoate | 93-58-3 | Simple ester; widely used as a solvent and flavoring agent |
Uniqueness: Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is unique due to its specific amino group positioning and the presence of both an amine and an ester functional group, which enhances its reactivity and versatility compared to simpler esters or amines. This structural arrangement allows it to participate in diverse